molecular formula C13H23NO B14262557 1-(But-2-yn-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 189751-41-5

1-(But-2-yn-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B14262557
CAS No.: 189751-41-5
M. Wt: 209.33 g/mol
InChI Key: IQLDXLOWZYKFGD-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol is an organic compound with a unique structure that combines a piperidine ring with a but-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-ol with but-2-yn-1-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate. The mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification methods such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-yn-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-yn-1-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Various substituted piperidines.

Scientific Research Applications

1-(But-2-yn-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(But-2-yn-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The but-2-yn-1-yl group can participate in covalent bonding with target molecules, leading to changes in their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    But-2-yn-1-yl radical: Shares the but-2-yn-1-yl group but lacks the piperidine ring.

    Carbonic acid, but-2-yn-1-yl octadecyl ester: Contains the but-2-yn-1-yl group but has a different ester linkage.

Uniqueness: 1-(But-2-yn-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol is unique due to the combination of the piperidine ring and the but-2-yn-1-yl group. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

CAS No.

189751-41-5

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

1-but-2-ynyl-2,2,6,6-tetramethylpiperidin-4-ol

InChI

InChI=1S/C13H23NO/c1-6-7-8-14-12(2,3)9-11(15)10-13(14,4)5/h11,15H,8-10H2,1-5H3

InChI Key

IQLDXLOWZYKFGD-UHFFFAOYSA-N

Canonical SMILES

CC#CCN1C(CC(CC1(C)C)O)(C)C

Origin of Product

United States

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